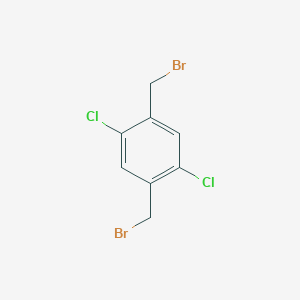

1,4-Bis(brommethyl)-2,5-dichlorobenzene

Description

Overview of Polyhalogenated Aromatic Compounds in Synthetic Chemistry

Polyhalogenated aromatic compounds (PHAs) are organic molecules that feature multiple halogen atoms attached to an aromatic ring system. These compounds are noted for their chemical stability and lipophilicity, properties that generally increase with the degree of halogenation. wikipedia.org In synthetic chemistry, the number, type, and position of halogen atoms on the aromatic core allow for precise control over the molecule's reactivity, sterics, and physical properties. They serve as key intermediates in a variety of coupling reactions and are precursors for creating more complex molecular architectures. The stability of the carbon-halogen bond and the specific reactivity patterns of PHAs make them significant in both academic research and industrial applications. wikipedia.orgmdpi.com

Structural Features and Chemical Significance of Bis(bromomethyl)benzene Scaffolds

Bis(bromomethyl)benzene scaffolds, also known as α,α'-dibromo-xylenes, are a class of aromatic compounds characterized by a central benzene (B151609) ring substituted with two bromomethyl (-CH2Br) groups. biosynth.comchemicalbook.com The key structural feature is the presence of two highly reactive benzyl (B1604629) bromide functionalities. The bromine atom is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution. biosynth.com

This inherent reactivity makes bis(bromomethyl)benzene derivatives exceptionally versatile building blocks in organic synthesis. They are widely employed as electrophilic linkers to construct larger molecules, including macrocycles, cyclophanes, and cryptands. chemicalbook.com In polymer chemistry, they serve as monomers or cross-linking agents for the synthesis of functional polymers. Their ability to react with a wide range of nucleophiles allows for the introduction of diverse functional groups, making them crucial intermediates in the production of pharmaceuticals and other specialty chemicals. biosynth.comchemicalbook.com

Research Landscape and Emerging Trends Pertaining to 1,4-Bis(brommethyl)-2,5-dichlorobenzene

This compound is a specialized polyhalogenated aromatic compound that combines the reactive features of a bis(bromomethyl)benzene scaffold with the stability and property-enhancing characteristics of a dichlorinated benzene ring. While specific research focusing exclusively on this compound is specialized, its structural motifs place it at the intersection of several important research trends.

The primary research interest in molecules like this compound lies in its use as a monomer for the synthesis of advanced functional polymers. The high halogen content (both bromine and chlorine) makes it an attractive candidate for creating polymers with inherent flame-retardant properties. fuchslab.de State-of-the-art flame-retarded polymers often incorporate halogenated compounds to achieve sufficient fire retardancy. fuchslab.de

Furthermore, the incorporation of heavy atoms like bromine and chlorine into a polymer backbone can significantly increase the material's refractive index. This is a key trend in the development of advanced optical materials for applications in lenses, coatings, and optoelectronic devices. The dual bromomethyl groups provide reactive sites for polymerization, typically through polycondensation reactions with difunctional nucleophiles, to yield high-performance polyesters, polyethers, or polyimides. The emerging trend is to leverage such highly functionalized, halogen-rich monomers to design and synthesize novel polymers with tailored thermal, optical, and safety properties for specialized applications.

Chemical Compound Data

Below are the key properties of this compound.

| Property | Value |

| IUPAC Name | 1,4-Bis(bromomethyl)-2,5-dichlorobenzene |

| Synonyms | α,α'-Dibromo-2,5-dichloro-p-xylene |

| CAS Number | 19036-27-2 |

| Molecular Formula | C₈H₆Br₂Cl₂ |

| Molecular Weight | 332.85 g/mol |

| Melting Point | 124-125 °C |

| Appearance | White to light yellow crystalline powder |

Data sourced from references chemicalbook.commatrix-fine-chemicals.comsynchem.de.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2Cl2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZPLRRGKQEIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)CBr)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376214 | |

| Record name | 1,4-Bis(brommethyl)-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19036-27-2 | |

| Record name | 1,4-Bis(brommethyl)-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Bis Brommethyl 2,5 Dichlorobenzene

Direct Bromination Approaches to the 1,4-Bis(bromomethyl)-2,5-dichlorobenzene Scaffold

The most direct and widely utilized method for the synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is the free-radical bromination of 2,5-dichloro-p-xylene (B72462). This reaction, known as the Wohl-Ziegler reaction, targets the benzylic hydrogens of the methyl groups due to the stability of the resulting benzylic radicals. wikipedia.orgthermofisher.com

Radical Bromination Techniques: Initiators, Reaction Conditions, and Selectivity

The Wohl-Ziegler reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl4), although due to environmental and safety concerns, alternative solvents are now preferred. wikipedia.org

Initiators: The reaction is initiated by the homolytic cleavage of a radical initiator, which then generates a bromine radical from NBS. Common initiators for this reaction include:

Azobisisobutyronitrile (AIBN): A widely used thermal initiator that decomposes upon heating to generate nitrogen gas and two isobutyronitrile (B166230) radicals.

Benzoyl peroxide (BPO): Another common thermal initiator.

UV light: Photochemical initiation can also be used to generate the necessary bromine radicals.

Reaction Conditions: The success of the Wohl-Ziegler bromination is highly dependent on the reaction conditions. Key parameters that must be carefully controlled include:

Solvent: While carbon tetrachloride has been traditionally used, other non-polar solvents that are inert to the reaction conditions, such as cyclohexane (B81311) or benzene (B151609), can also be employed. The choice of solvent can influence the reaction rate and selectivity. wikipedia.org

Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure the thermal decomposition of the initiator and to drive the reaction to completion.

Stoichiometry: The molar ratio of 2,5-dichloro-p-xylene to NBS is a critical factor in determining the product distribution. To achieve the desired dibromination, a stoichiometric excess of NBS is generally required.

Selectivity: A significant challenge in the synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is controlling the selectivity of the bromination. The reaction can yield a mixture of the starting material, the mono-brominated intermediate (1-bromomethyl-4-methyl-2,5-dichlorobenzene), and the desired di-brominated product. Achieving a high yield of the di-brominated product often requires careful optimization of the reaction conditions, including the gradual addition of the initiator to maintain a low and steady concentration of radicals. researchgate.net This helps to favor the second bromination of the mono-brominated intermediate over the initial bromination of the starting material.

Below is a table summarizing typical conditions for the Wohl-Ziegler bromination of substituted xylenes, which can be adapted for the synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene.

| Reactant | Brominating Agent | Initiator | Solvent | Temperature | Product(s) |

| 2,5-dichloro-p-xylene | N-Bromosuccinimide (NBS) | AIBN or BPO | Carbon Tetrachloride (or alternative) | Reflux | Mono- and Di-brominated products |

Alternative Halogenation Strategies for Dibromomethylated Systems

While the Wohl-Ziegler reaction is the predominant method, other halogenation strategies could potentially be employed for the synthesis of dibromomethylated systems. These might include direct bromination with molecular bromine under UV irradiation. However, this method is often less selective than using NBS and can lead to a higher proportion of undesirable side products, including ring bromination. The use of NBS is generally preferred for benzylic brominations as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. organic-chemistry.org

Multistep Synthetic Routes to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene

Although less common than direct bromination, multistep synthetic routes offer an alternative approach to 1,4-bis(bromomethyl)-2,5-dichlorobenzene. These routes typically involve the construction of the dichlorobenzene scaffold followed by the introduction and functionalization of the methyl groups.

Functionalization of Precursor Aromatic Systems

A potential multistep synthesis could begin with a more functionalized 2,5-dichlorobenzene derivative. For instance, starting with 2,5-dichloroterephthalic acid, the carboxylic acid groups could be reduced to alcohols, which can then be converted to the corresponding bromides. This approach allows for the precise placement of the functional groups on the aromatic ring.

A hypothetical synthetic sequence could be:

Reduction: 2,5-Dichloroterephthalic acid is reduced to 1,4-bis(hydroxymethyl)-2,5-dichlorobenzene using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

Bromination: The resulting diol is then converted to 1,4-bis(bromomethyl)-2,5-dichlorobenzene using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Bromine Atom Introduction and Positional Isomer Control

A key advantage of multistep syntheses is the inherent control over the position of the substituents on the aromatic ring. By starting with a precursor where the desired substitution pattern is already established, the issue of positional isomers that can arise in direct electrophilic aromatic substitution reactions is circumvented. For example, starting with 2,5-dichloroaniline, a Sandmeyer reaction could be envisioned to introduce other functionalities that could later be converted to bromomethyl groups, although this would be a more convoluted and less efficient route compared to the direct bromination of 2,5-dichloro-p-xylene.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,4 Bis Brommethyl 2,5 Dichlorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons, carbons, and other magnetically active nuclei, such as phosphorus.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments within a molecule. For 1,4-bis(bromomethyl)-2,5-dichlorobenzene, the spectrum is expected to be relatively simple. The key signals would be from the benzylic protons of the bromomethyl (-CH₂Br) groups and the aromatic protons on the benzene (B151609) ring.

Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the four benzylic protons. This would result in two distinct signals in the ¹H NMR spectrum.

Aromatic Protons (Ar-H): A singlet is expected for the two aromatic protons. Its chemical shift would be influenced by the electron-withdrawing effects of the two chlorine and two bromomethyl groups.

Benzylic Protons (-CH₂Br): A singlet is also expected for the four protons of the two equivalent bromomethyl groups. The electronegative bromine atom will cause this signal to appear downfield.

| Compound | Proton Type | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | Aromatic (Ar-H) | > 7.4 | Singlet (s) |

| Benzylic (-CH₂Br) | ~ 4.5 - 4.8 | Singlet (s) | |

| 1,4-Bis(bromomethyl)benzene (B118104) rsc.org | Aromatic (Ar-H) | 7.37 | Singlet (s) |

| Benzylic (-CH₂Br) | 4.48 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, quaternary). For the symmetrical 1,4-bis(bromomethyl)-2,5-dichlorobenzene molecule, three distinct signals are anticipated in the ¹³C NMR spectrum:

Benzylic Carbon (-CH₂Br): One signal for the two equivalent carbons of the bromomethyl groups.

Aromatic Carbon (C-H): One signal for the two equivalent aromatic carbons bonded to hydrogen.

Aromatic Carbon (C-Cl): One signal for the two equivalent aromatic carbons bonded to chlorine.

Aromatic Carbon (C-CH₂Br): One signal for the two equivalent aromatic carbons bonded to the bromomethyl groups.

Therefore, a total of four signals would be expected. Spectroscopic data for the analogous 1,4-bis(bromomethyl)benzene reveals a signal for the benzylic carbons at 33.0 ppm and signals for the aromatic carbons at 129.6 ppm and 138.1 ppm. rsc.org The introduction of chlorine atoms in 1,4-bis(bromomethyl)-2,5-dichlorobenzene would significantly affect the chemical shifts of the aromatic carbons, particularly the carbons directly attached to chlorine, which would be expected to shift further downfield.

| Compound | Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | Benzylic (-CH₂Br) | ~ 30 - 35 |

| Aromatic (C-H) | ~ 130 - 135 | |

| Aromatic (C-Cl) | ~ 130 - 135 | |

| Aromatic (C-CH₂Br) | ~ 135 - 140 | |

| 1,4-Bis(bromomethyl)benzene rsc.org | Benzylic (-CH₂Br) | 33.0 |

| Aromatic (C-H) | 129.6 | |

| Aromatic (C-CH₂Br) | 138.1 |

Phosphorus-31 NMR (³¹P NMR) is a powerful technique specifically used for the characterization of organophosphorus compounds, such as phosphonate (B1237965) derivatives synthesized from 1,4-bis(bromomethyl)-2,5-dichlorobenzene. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment and coordination of the phosphorus atom.

When 1,4-bis(bromomethyl)-2,5-dichlorobenzene is reacted to form a bisphosphonate derivative, for example, through an Arbuzov reaction, the resulting product would contain two phosphonate ester groups. ³¹P NMR spectroscopy would be crucial to confirm the successful formation of these C-P bonds. A typical proton-decoupled ³¹P NMR spectrum would show a single sharp peak, confirming the symmetrical nature of the bisphosphonate derivative. The chemical shift value would be characteristic of a phosphonate ester environment, typically appearing in the range of +15 to +30 ppm relative to an 85% H₃PO₄ standard. The presence of one-bond and three-bond couplings to protons can be observed in proton-coupled spectra, providing further structural confirmation. huji.ac.il

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of 1,4-bis(bromomethyl)-2,5-dichlorobenzene would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural units. Key expected peaks include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): From the -CH₂Br groups, expected just below 3000 cm⁻¹.

C=C stretching (aromatic): A series of peaks in the 1400-1600 cm⁻¹ region.

C-H bending (aliphatic): Scissoring and rocking vibrations of the -CH₂- group around 1450 cm⁻¹ and in the fingerprint region.

C-Cl stretching: Strong absorptions in the 1000-1100 cm⁻¹ range.

C-Br stretching: Found in the lower wavenumber region, typically between 500 and 700 cm⁻¹.

Aromatic C-H out-of-plane bending: The pattern of these bands in the 700-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring.

For comparison, the IR spectrum of 1,4-bis(bromomethyl)benzene shows notable peaks around 1221 cm⁻¹ (likely C-Br related) and in the aromatic region. rsc.org The spectrum for dichlorobenzene shows characteristic C-H stretching and ring mode absorptions. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂Br |

| Aromatic C=C Stretch | 1600 - 1400 | Benzene Ring |

| Aliphatic C-H Bend | ~1450 | -CH₂Br |

| C-Cl Stretch | 1100 - 1000 | Ar-Cl |

| C-Br Stretch | 700 - 500 | -CH₂Br |

Mass Spectrometry for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

For 1,4-bis(bromomethyl)-2,5-dichlorobenzene (C₈H₆Br₂Cl₂), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of multiple isotopes of bromine (⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in roughly a 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peak in this cluster would correspond to the combination of the most abundant isotopes.

The fragmentation of the molecular ion would likely proceed through the loss of bromine or chlorine atoms, or the bromomethyl group. Common fragmentation pathways would include:

Loss of a bromine radical: [M - Br]⁺

Loss of a bromomethyl radical: [M - CH₂Br]⁺

Formation of a tropylium-like ion: Through rearrangement and loss of halogens.

Analysis of the related compound 1,4-bis(bromomethyl)benzene shows a prominent peak cluster for the molecular ion and significant fragment ions corresponding to the loss of one bromine atom ([M-Br]⁺) and the formation of the xylylene cation. nist.gov The fragmentation of 1,4-bis(bromomethyl)-2,5-dichlorobenzene would be expected to show similar initial losses of bromine, followed by more complex fragmentation involving the chlorinated aromatic ring.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating complex mixtures and assessing the purity of chemical compounds. For polymeric materials derived from 1,4-Bis(brommethyl)-2,5-dichlorobenzene, specific techniques are required to characterize the distribution of molecular weights, which is a critical parameter influencing the polymer's physical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers. When this compound is used as a monomer or a building block in polymerization reactions, GPC is indispensable for characterizing the resulting macromolecular products.

The principle of GPC involves the separation of molecules based on their hydrodynamic volume in solution. The process utilizes a column packed with a porous gel. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. By calibrating the column with polymer standards of known molecular weights (e.g., polystyrene), it is possible to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample. The PDI is a measure of the breadth of the molecular weight distribution.

In a typical GPC analysis of a polymer derived from this compound, the polymer would be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injected into the GPC system. The output chromatogram, a plot of detector response versus elution time, provides a visual representation of the molecular weight distribution. Kinetic studies of the polymerization process can also be monitored by taking aliquots at different times and analyzing them via GPC, which would reveal the evolution of molecular weight and PDI over time. researchgate.net

Table 1: Representative GPC Data for a Hypothetical Polymer Derivative This table illustrates typical data obtained from a GPC analysis and is not specific to a polymer of this compound.

| Parameter | Value | Description |

| Mn ( g/mol ) | 15,000 | Number Average Molecular Weight |

| Mw ( g/mol ) | 22,500 | Weight Average Molecular Weight |

| PDI | 1.5 | Polydispersity Index (Mw/Mn) |

| Elution Peak (min) | 18.5 | Time at which the highest concentration of the polymer elutes |

| Calibration Standard | Polystyrene | The polymer standard used to create the calibration curve |

X-ray Crystallography for Solid-State Structure and Polymorphism Studies of Related Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties. While the specific crystal structure of this compound is not detailed in the provided sources, extensive studies on closely related analogues reveal important structural features and the phenomenon of polymorphism.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

A notable example is the dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene , a close analogue. rsc.org This compound has two discovered polymorphic modifications:

Form I : Crystallizes in the triclinic space group P-1. It has a slightly higher melting point but a lower heat of fusion. rsc.org

Form II : Crystallizes in the monoclinic space group P21/c. This form is the more thermodynamically stable of the two at room temperature and exhibits a higher density. rsc.org

The two forms are related by enantiotropism, meaning their relative stability inverts with a change in temperature; a thermodynamic transition temperature between the two was identified at approximately 135 °C. rsc.org The crystal structures of both polymorphs are characterized by layers where molecules are linked through intermolecular Bromine-Bromine (Br···Br) interactions. rsc.org

Crystallographic studies on other analogues provide further insight into the solid-state packing and interactions of this class of compounds. For instance, the crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene has been determined to be in the monoclinic space group P21/c, with the molecule residing around an inversion center. researchgate.net Similarly, the fluoro analogue, 1,4-Bis(fluoromethyl)benzene , lies across a crystallographic inversion centre and features intermolecular C—H···F interactions that link molecules into infinite chains. researchgate.net The iodo-analogue, 1,4-di(bromomethyl)-2,5-diiodobenzene , features a stacked packing of planar molecules characterized by I···Br halogen bonds. researchgate.net

Table 2: Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form I) | Triclinic | P-1 | Higher melting point polymorph, stable at higher temperatures. | rsc.org |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form II) | Monoclinic | P21/c | Thermodynamically stable form at room temperature; higher density. | rsc.org |

| 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | Monoclinic | P21/c | Molecule resides around an inversion center. | researchgate.net |

| 1,4-Bis(fluoromethyl)benzene | - | - | Lies across a crystallographic inversion centre; forms chains via C—H···F interactions. | researchgate.net |

| 1,4-di(bromomethyl)-2,5-diiodobenzene | - | - | Stacked packing of planar molecules; characterized by I···Br halogen bonds. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 1,4 Bis Brommethyl 2,5 Dichlorobenzene

Nucleophilic Substitution Reactions of the Bromomethyl Groups

The benzylic bromine atoms in 1,4-bis(bromomethyl)-2,5-dichlorobenzene are excellent leaving groups, making the compound a versatile substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The reaction of 1,4-bis(bromomethyl)-2,5-dichlorobenzene with sulfur-containing nucleophiles provides a route to various sulfur-containing heterocyclic compounds. While direct studies on this specific molecule are not extensively documented, the analogous reactions of similar bis(halomethyl)arenes suggest predictable pathways. For instance, reaction with a sulfide (B99878) source, such as sodium sulfide, would be expected to yield a macrocyclic thioether through intramolecular cyclization.

Furthermore, reaction with a sulfite (B76179) source, such as sodium sulfite, could lead to the formation of a cyclic sulfonate ester, known as a sultine. This reaction would proceed through a double nucleophilic substitution where the sulfite ion displaces both bromide ions. Subsequent oxidation of the resulting sultine would yield the corresponding sulfone, a 1,3-dihydrobenzo[c]thiophene-2,2-dioxide derivative. The synthesis of 1,2,5-thiadiazole (B1195012) 1,1-dioxides from related starting materials highlights the feasibility of forming stable sulfone structures through cyclization and oxidation pathways. nih.govthieme-connect.de

| Reactant | Nucleophile | Expected Product | Product Class |

| 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | Sodium Sulfide (Na₂S) | Dichlorinated macrocyclic thioether | Thioether |

| 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | Sodium Sulfite (Na₂SO₃) | 5,8-Dichloro-1,3-dihydrobenzo[c]thiophene-2-oxide | Sultine |

| 5,8-Dichloro-1,3-dihydrobenzo[c]thiophene-2-oxide | Oxidizing Agent | 5,8-Dichloro-1,3-dihydrobenzo[c]thiophene-2,2-dioxide | Sulfone |

The bifunctional nature of 1,4-bis(bromomethyl)-2,5-dichlorobenzene makes it an ideal building block for the synthesis of macrocyclic and heterocyclic compounds. By reacting it with difunctional nucleophiles, such as diamines or dithiols, a variety of macrocycles can be constructed.

A key application in this area is the synthesis of N-tosyldiazamacrocycles. In a typical reaction, 1,4-bis(bromomethyl)-2,5-dichlorobenzene would be reacted with a tosylated diamine, such as N,N'-ditosyl-1,2-ethanediamine, under high-dilution conditions to favor intramolecular cyclization. The tosyl groups serve as protecting groups for the secondary amines and can be removed in a subsequent step if desired. This approach allows for the systematic construction of a variety of diazamacrocycles with the dichlorinated benzene (B151609) moiety incorporated into the macrocyclic framework.

Radical Reactions and Mechanisms

The bromomethyl groups of 1,4-bis(bromomethyl)-2,5-dichlorobenzene can also undergo reactions involving radical intermediates. These reactions are typically initiated by heat or light and can lead to the formation of polymers or other complex structures.

In the field of materials science, 1,4-bis(bromomethyl)-2,5-dichlorobenzene can be utilized in the synthesis of main-chain fullerene polymers. In these polymers, fullerene units are incorporated directly into the polymer backbone. One synthetic approach involves the controlled radical addition of the bis(bromomethyl) compound to fullerene (C60).

This process can be initiated thermally or photochemically to generate benzylic radicals from the C-Br bonds. These radicals can then add to the double bonds of the fullerene cage. The bifunctionality of the dichlorinated benzene derivative allows for the propagation of a polymer chain, where fullerene molecules are linked by 2,5-dichlorophenylene-1,4-dimethylene units. The steric and electronic properties of the dichlorinated benzene unit can influence the solubility and electronic properties of the resulting polymer.

| Monomer 1 | Monomer 2 | Polymer Type | Potential Linkage |

| 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | Fullerene (C60) | Main-Chain Copolymer | 2,5-dichlorophenylene-1,4-dimethylene |

The homolytic cleavage of the carbon-bromine bonds in 1,4-bis(bromomethyl)-2,5-dichlorobenzene can lead to the formation of methylene (B1212753) radicals. This process can be induced by photolysis or thermolysis. The initial step is the cleavage of one C-Br bond to form a bromomethyl-dichlorobenzyl radical. Subsequent cleavage of the second C-Br bond would generate the 2,5-dichloro-p-xylylene diradical.

These highly reactive radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or polymerization. The presence of the two chlorine atoms on the benzene ring can influence the stability and reactivity of these radical intermediates.

Elimination Reactions Leading to o-Quinodimethane Intermediates

Although 1,4-bis(bromomethyl)-2,5-dichlorobenzene is a para-substituted isomer, it is important to consider the reactivity of the ortho isomer, 1,2-bis(bromomethyl)-3,6-dichlorobenzene, in the context of forming highly reactive intermediates. Elimination of two bromide ions from the ortho isomer can lead to the formation of a 3,6-dichloro-o-quinodimethane intermediate. These o-quinodimethanes are highly reactive dienes that can be readily trapped by dienophiles in Diels-Alder reactions. nih.govresearchgate.net

The generation of o-quinodimethanes can be achieved through various methods, including treatment with reducing agents or through electrochemical reduction. Once formed, the 3,6-dichloro-o-quinodimethane can react with a wide range of dienophiles to produce polycyclic compounds with a dichlorinated aromatic ring. This reaction is a powerful tool for the synthesis of complex molecular frameworks. The photochemical generation of hydroxy-o-quinodimethanes and their subsequent trapping in Diels-Alder reactions provides a well-established precedent for the reactivity of such intermediates. nih.govresearchgate.netresearchgate.net

Formation of Nitrile Oxide Precursors via Halomethylation

While direct conversion of the bromomethyl groups of 1,4-bis(bromomethyl)-2,5-dichlorobenzene into nitrile oxides is not a standard transformation, the compound serves as a viable starting material for the synthesis of precursors that can be converted into dinitrile oxides. This process involves a multi-step synthetic pathway where the halomethyl groups are chemically transformed into functionalities that are amenable to conversion into nitrile oxides.

A general and established pathway involves the conversion of halomethylated aromatic compounds into the corresponding aromatic aldehydes. google.com These aldehydes can then be reacted with hydroxylamine (B1172632) to form aldoximes. google.com The subsequent oxidation of these aldoximes yields the desired nitrile oxides. google.com

For 1,4-bis(bromomethyl)-2,5-dichlorobenzene, this synthetic route would theoretically lead to the formation of a dinitrile oxide, a molecule with reactive 1,3-dipoles at both ends, making it a potentially valuable cross-linking agent or monomer for specialized polymer synthesis.

The key stages of this transformation pathway are outlined below:

Conversion to Dialdehyde: The initial step involves the transformation of the two bromomethyl groups into aldehyde functionalities. Various methods can achieve this, including reaction with a salt of 2-nitropropane (B154153) (a method known as the Hass-Bender reaction) to yield the corresponding aldehyde. google.com

Formation of Dioxime: The resulting dialdehyde, 2,5-dichloroterephthalaldehyde (B1593652), is then treated with hydroxylamine (NH₂OH). This reaction converts the aldehyde groups into oxime functionalities (-CH=NOH), yielding 2,5-dichloroterephthalaldehyde dioxime. google.com

Oxidation to Dinitrile Oxide: The final step is the oxidation of the dioxime. This is commonly achieved by treating the dioxime with an oxidizing agent, such as aqueous sodium hypochlorite (B82951), which converts the oxime groups into nitrile oxide (-C≡N⁺-O⁻) functionalities. google.com

This sequence of reactions provides a clear, albeit indirect, pathway for utilizing 1,4-bis(bromomethyl)-2,5-dichlorobenzene as a precursor for dinitrile oxides.

Table 1: Synthetic Pathway from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene to Dinitrile Oxide Precursors

| Step | Reactant | Key Reagent(s) | Product |

| 1 | 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | Salt of 2-nitropropane | 2,5-Dichloroterephthalaldehyde |

| 2 | 2,5-Dichloroterephthalaldehyde | Hydroxylamine (NH₂OH) | 2,5-Dichloroterephthalaldehyde dioxime |

| 3 | 2,5-Dichloroterephthalaldehyde dioxime | Sodium hypochlorite (NaOCl) | 2,5-Dichlorobenzene-1,4-dicarbonitrile dioxide |

Polymerization Reactions: Precursors for Poly(p-phenylenevinylene) Derivatives

1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a suitable monomer for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. Specifically, it can be used to produce poly(2,5-dichloro-p-phenylenevinylene), a polymer where the phenylene rings of the backbone are substituted with chlorine atoms. These halogen substituents can influence the electronic properties and solubility of the resulting polymer.

The primary method for this polymerization is the Gilch polymerization route . This technique involves the reaction of α,α'-dihalo-p-xylenes with a strong base, such as potassium tert-butoxide. The reaction proceeds through a dehydrohalogenation mechanism, leading to the formation of a p-quinodimethane intermediate, which then polymerizes.

Research comparing different halogenated monomers for the Gilch route has shown that bis(bromomethyl) derivatives often provide significant advantages over their bis(chloromethyl) counterparts. Studies on structurally similar monomers have demonstrated that the use of bromomethylated precursors can lead to substantially higher yields of the desired polymer. Furthermore, the resulting polymers often exhibit higher molecular weights and narrower polydispersity indices, which are crucial parameters for achieving desirable material properties and processability.

The polymerization of 1,4-bis(bromomethyl)-2,5-dichlorobenzene via the Gilch route can be summarized as follows:

Monomer: 1,4-Bis(bromomethyl)-2,5-dichlorobenzene

Polymerization Method: Gilch Polymerization

Typical Base: Potassium tert-butoxide

Proposed Intermediate: 2,5-dichloro-p-quinodimethane

Final Polymer: Poly(2,5-dichloro-p-phenylenevinylene)

The presence of the dichloro-substituents on the aromatic ring of the monomer is retained in the final polymer structure, imparting specific characteristics to the material.

Table 2: Comparison of Halogenated Monomers in Gilch Polymerization

| Monomer Type | Relative Polymer Yield | Relative Molecular Weight | Polydispersity |

| Bis(bromomethyl)benzene derivative | Higher | Higher | Narrower |

| Bis(chloromethyl)benzene derivative | Lower | Lower | Broader |

Applications in Advanced Materials Science Derived from 1,4 Bis Brommethyl 2,5 Dichlorobenzene

Crosslinking Agents and Polymer Modifiers

The bifunctional nature of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, owing to the presence of two highly reactive benzylic bromide groups, makes it an effective crosslinking agent. These groups can readily undergo nucleophilic substitution reactions with various functional groups present in polymer chains, such as amines, hydroxyls, and thiols. This reactivity allows for the formation of covalent bonds between polymer chains, transforming a linear or branched polymer into a three-dimensional network structure. Such crosslinked polymers, often referred to as thermosets, exhibit significantly altered and often improved material properties.

The incorporation of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene as a crosslinking agent can lead to a range of desirable modifications in polymers. These include enhanced thermal stability, improved mechanical strength and modulus, increased solvent resistance, and altered optical and electronic properties. The rigid dichlorinated benzene (B151609) core of the crosslinker contributes to the stiffness and thermal resilience of the resulting polymer network.

Detailed Research Findings

While extensive research on a wide range of crosslinking agents is prevalent in the literature, specific studies detailing the use of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene are more specialized. However, by drawing parallels with structurally similar bis(bromomethyl)benzene derivatives, its potential and mechanism of action can be understood.

For instance, in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are known for their electroluminescent properties, analogous bis(halomethyl)benzenes are employed as monomers. The reaction, typically a dehydrohalogenation polymerization, involves the formation of vinylene linkages. While not a direct crosslinking application in this context, it highlights the reactivity of the bromomethyl groups. If a pre-formed polymer containing suitable nucleophilic sites were reacted with 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, a similar chemical transformation would lead to the formation of crosslinks.

Research into the development of insoluble polymer networks for applications such as organic electronics or sensing often utilizes monomers with multiple reactive sites. The subject compound, with its two reactive bromomethyl groups, is a prime candidate for such polymerization reactions, leading to inherently crosslinked materials from the outset.

The table below summarizes the expected impact of crosslinking with 1,4-Bis(bromomethyl)-2,5-dichlorobenzene on various polymer properties, based on established principles of polymer chemistry.

| Property | Expected Change | Rationale |

| Thermal Stability | Increased | Introduction of a rigid, aromatic crosslink restricts chain mobility and raises the decomposition temperature. |

| Mechanical Strength | Increased | The formation of a 3D network structure enhances the material's resistance to deformation and fracture. |

| Solvent Resistance | Increased | Covalent crosslinks prevent polymer chains from being dissolved and separated by solvent molecules. |

| Solubility | Decreased | The crosslinked network structure leads to the formation of an insoluble and infusible material. |

| Glass Transition Temp. | Increased | The restriction of segmental motion of the polymer chains by the crosslinks leads to a higher Tg. |

Table 1: Predicted Effects of Crosslinking with 1,4-Bis(bromomethyl)-2,5-dichlorobenzene

Further research is necessary to quantify the precise effects and to explore the full potential of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene in creating novel materials with tailored functionalities. The strategic incorporation of the chlorine and bromine atoms also opens avenues for post-polymerization modification, further expanding its utility in advanced materials science.

Role As a Key Synthetic Intermediate in Complex Organic Synthesis

The reactivity of the two benzylic bromide functionalities in 1,4-bis(bromomethyl)-2,5-dichlorobenzene is the cornerstone of its utility in organic synthesis. These groups are excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functionalities. This dual reactivity enables its use in cyclization reactions to form complex polycyclic structures.

Precursor for Polycyclic Systems, e.g., Naphthalene (B1677914) Derivatives

While direct synthesis of naphthalene derivatives from 1,4-bis(bromomethyl)-2,5-dichlorobenzene is not extensively documented, its analogous reactivity to similar compounds such as 1,4-bis(bromomethyl)benzene (B118104) suggests its potential as a precursor. For instance, bis(bromomethyl)benzenes are known to undergo reactions to form naphthalene derivatives. One plausible, though not explicitly documented, pathway could involve a cyclization reaction where the two bromomethyl groups react with a suitable dienophile.

A more general and well-established application of similar bis(halomethyl)arenes is in the synthesis of larger polycyclic aromatic hydrocarbons through cyclization reactions. For example, 1,5-bis(bromomethyl)naphthalene (B51781) is a known precursor in the synthesis of 2.2naphthalenoparacyclophane-1,13-diene, showcasing the utility of such difunctional precursors in building complex polycyclic systems. nih.gov

Building Block for Functionalized Aromatic and Heteroaromatic Compounds

The two bromomethyl groups of 1,4-bis(bromomethyl)-2,5-dichlorobenzene serve as reactive handles for the introduction of various functional groups onto the aromatic ring. These reactions typically proceed via nucleophilic substitution, where the bromide is displaced by a nucleophile. This allows for the synthesis of a diverse range of difunctionalized aromatic compounds.

For example, reaction with amines would yield the corresponding diamines, while reaction with thiols would produce dithioethers. These derivatives can then be used in the synthesis of more complex molecules, including macrocycles and polymers. The chlorine substituents on the benzene (B151609) ring also influence the reactivity of the molecule and can be utilized in further synthetic transformations, such as cross-coupling reactions, to introduce additional substituents.

The synthesis of heteroaromatic compounds can also be envisaged using this precursor. For instance, reaction with a primary amine could lead to the formation of a nitrogen-containing heterocyclic system through a double N-alkylation reaction, forming a cyclic diamine fused to the aromatic ring.

Intermediate in the Synthesis of [2.2]Paracyclophane Analogues

One of the most significant applications of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is as a key intermediate in the synthesis of [2.2]paracyclophane analogues. researchgate.net [2.2]Paracyclophanes are strained molecules with unique electronic and steric properties, making them valuable in materials science and as ligands in catalysis. rsc.org

The synthesis of [2.2]paracyclophane analogues from 1,4-bis(bromomethyl)-2,5-dichlorobenzene typically involves a Wurtz-type coupling reaction. In this reaction, the bis(bromomethyl) compound is treated with a reducing agent, such as sodium metal, in an inert solvent. This generates a highly reactive di-radical or di-anion intermediate which then dimerizes to form the [2.2]paracyclophane structure. The presence of the two chlorine atoms on each benzene ring of the resulting [2.2]paracyclophane analogue provides handles for further functionalization.

The general synthetic approach is illustrated below, showing the dimerization of a substituted 1,4-bis(bromomethyl)benzene to form a [2.2]paracyclophane.

This methodology allows for the preparation of a variety of substituted [2.2]paracyclophanes with tailored electronic and steric properties for specific applications. rsc.org

Computational Chemistry and Mechanistic Insights into 1,4 Bis Brommethyl 2,5 Dichlorobenzene Reactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. researchgate.netresearchgate.net These calculations can determine the distribution of electrons within 1,4-Bis(brommethyl)-2,5-dichlorobenzene, which is key to its reactivity.

The electronic structure is significantly influenced by its substituents. The chlorine atoms on the benzene (B151609) ring are electronegative and exert a strong inductive electron-withdrawing effect, while also having a resonance-donating effect due to their lone pairs. youtube.com The bromomethyl groups (-CH2Br) are also inductively withdrawing due to the electronegativity of the bromine atom.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density |

|---|---|---|---|---|

| -Cl | 2,5 | Withdrawing | Donating | Deactivating |

| -CH2Br | 1,4 | Withdrawing | N/A (Insulated by CH2) | Weakly Deactivating |

This table presents the generally accepted electronic effects of the substituents on an aromatic ring.

Molecular Dynamics Simulations for Understanding Reaction Pathways

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic processes involved in a chemical reaction, including conformational changes and the role of the solvent. fiveable.menih.gov

For this compound, MD simulations could be employed to investigate the pathways of its reactions, such as nucleophilic substitution at the benzylic carbons. rsc.org These simulations can help visualize the approach of a nucleophile, the breaking of the carbon-bromine bond, and the formation of a new bond. acs.orgrsc.org Furthermore, by including solvent molecules explicitly in the simulation, it is possible to study the influence of the solvent on the reaction mechanism and energetics. nih.gov

While specific MD simulation studies on this compound are not documented in the reviewed literature, the general steps involved in simulating a reaction pathway are outlined below.

| Step | Description | Key Information Obtained |

|---|---|---|

| 1. System Setup | Defining the initial positions of all atoms (solute and solvent) in a simulation box. | Initial configuration of the reacting system. |

| 2. Energy Minimization | Optimizing the geometry to remove any steric clashes or unfavorable interactions. | A stable starting structure for the simulation. |

| 3. Equilibration | Running the simulation for a short period to allow the system to reach the desired temperature and pressure. | A thermally equilibrated system. |

| 4. Production Run | Running the simulation for an extended period to observe the reaction dynamics. | Trajectory of atomic motions, reaction intermediates, and transition states. |

| 5. Analysis | Analyzing the trajectory to extract information about the reaction pathway and kinetics. | Free energy profiles, reaction mechanisms, and rate constants. |

This table outlines the general workflow of a molecular dynamics simulation for studying a chemical reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. ecetoc.orgnih.gov For derivatives of this compound, QSAR models could be developed to predict properties such as toxicity, environmental fate, or reactivity. tandfonline.comnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build a mathematical model that correlates these descriptors with the observed activity. researchgate.net Molecular descriptors can be categorized into several types, including: scribd.com

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometric descriptors: Derived from the 3D structure, related to the size and shape of the molecule.

Electronic descriptors: Calculated using quantum chemistry methods, such as partial charges, dipole moment, and HOMO/LUMO energies. ucsb.edu

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to the hydrophobicity of the molecule.

Although no specific QSAR models for derivatives of this compound have been found, the table below lists some common descriptors that would be relevant for building such a model for halogenated aromatic compounds.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and complexity |

| Geometric | Molecular surface area, Molecular volume | Molecular size and shape |

| Electronic | HOMO/LUMO energies, Mulliken charges | Reactivity and electrostatic interactions |

| Physicochemical | logP, Molar refractivity | Hydrophobicity and polarizability |

This table provides examples of molecular descriptors commonly used in QSAR studies of organic compounds.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are crucial for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, the primary reactive sites are the benzylic carbons of the bromomethyl groups, which are susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S_N_1 or S_N_2 mechanism, or a borderline mechanism. libretexts.orgyoutube.comlibretexts.org

Computational chemistry can be used to calculate the energy profile of a reaction, which shows the energy of the system as it progresses from reactants to products. researchgate.net The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The stability of the benzylic carbocation is a key factor in determining whether the reaction follows an S_N_1 pathway. stackexchange.com The presence of the electron-withdrawing chlorine atoms on the benzene ring would likely destabilize a benzylic carbocation, making an S_N_1 mechanism less favorable compared to that of an unsubstituted benzyl (B1604629) bromide. researchgate.net Conversely, the steric hindrance around the benzylic carbon is relatively low, which is a factor that favors the S_N_2 mechanism. stackexchange.com Theoretical studies can precisely quantify these competing effects. comporgchem.com

While specific theoretical studies on the reaction mechanisms of this compound are lacking, a comparative summary of the key features of S_N_1 and S_N_2 reactions at a benzylic center is provided below.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Molecularity | Unimolecular | Bimolecular |

| Rate-determining step | Formation of carbocation | Nucleophilic attack |

| Intermediate | Benzylic carbocation | None (concerted mechanism) |

| Transition State | Structure resembles carbocation | Pentacoordinate carbon |

| Favored by | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |

This table compares the characteristic features of S_N_1 and S_N_2 reaction mechanisms, which are relevant for the reactivity of the bromomethyl groups in this compound.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies for 1,4-Bis(bromomethyl)-2,5-dichlorobenzene

The traditional synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene often involves multi-step procedures starting from p-xylene (B151628) or its derivatives, utilizing harsh reagents and generating significant waste. Future research is increasingly focused on developing more environmentally friendly and efficient synthetic routes.

Key areas of development include:

Catalytic Bromination: Moving away from stoichiometric brominating agents towards catalytic systems can reduce waste and improve safety. This includes exploring novel catalysts that can selectively brominate the methyl groups of 2,5-dichloro-p-xylene (B72462) under milder conditions.

Photobromination: The use of light to initiate radical bromination reactions can offer a greener alternative to chemical initiators. google.com Research into optimizing reaction conditions, such as light source and wavelength, in continuous flow reactors could lead to higher yields, better selectivity, and improved safety profiles.

Solvent Selection: A shift towards greener solvents is essential. Research is needed to identify and validate the use of benign alternatives to chlorinated solvents like dichloromethane (B109758) and chloroform, which are commonly used in current protocols. google.com Supercritical fluids or bio-based solvents could be potential areas of investigation.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses could explore direct C-H activation and functionalization routes to minimize the formation of byproducts. For instance, developing a direct, one-pot chlorination and bromination process from a simple precursor would represent a significant advancement. A reported ton-scale synthesis of the related compound 1,4-bis(dichloromethyl)-2,5-dichlorobenzene highlights the potential for controlled radical halogenation by carefully managing initiator addition and reaction conditions. researchgate.net

| Synthesis Strategy | Potential Advantages | Research Focus |

| Catalytic Bromination | Reduced waste, improved safety, higher selectivity | Development of novel, recyclable catalysts |

| Photochemical Methods | Milder reaction conditions, reduced use of chemical initiators | Optimization of light sources, flow chemistry integration |

| Green Solvents | Lower environmental impact and toxicity | Screening of bio-based solvents, supercritical fluids |

| Direct C-H Functionalization | Higher atom economy, fewer synthetic steps | Catalyst design for selective activation of methyl C-H bonds |

Exploration of Novel Derivatizations for Advanced Functional Materials

The two bromomethyl groups on the 1,4-bis(bromomethyl)-2,5-dichlorobenzene molecule are highly reactive handles for nucleophilic substitution reactions, making the compound an excellent precursor for a wide range of derivatives. While its primary use has been in the synthesis of poly(p-phenylene vinylene)s (PPVs), future research is set to explore a broader scope of functional materials.

Polymer Synthesis: Beyond the well-established Gilch and Horner-Emmons polymerization routes to PPVs, this monomer can be used to create other classes of polymers. rsc.orguh.edu For example, reaction with difunctional nucleophiles such as dithiols or diamines could yield novel poly(phenylene sulfide)s or polyamines with tailored electronic and physical properties. researchgate.net

Macrocycle and Cage Compound Synthesis: The specific geometry of the molecule makes it an ideal candidate for the template-free synthesis of complex macrocycles and molecular cages through reaction with complementary building blocks. These structures could have applications in host-guest chemistry, molecular sensing, and catalysis.

Organic-Inorganic Hybrids: The bromomethyl groups can be used to anchor the dichlorobenzene core to inorganic nanoparticles or surfaces, creating hybrid materials. Such materials could combine the electronic properties of the organic moiety with the physical characteristics of the inorganic component for applications in sensing, catalysis, or advanced coatings.

Liquid Crystalline Materials: By attaching long alkyl chains or other mesogenic units via ether or ester linkages, it may be possible to synthesize novel liquid crystalline materials. unist.ac.kr The rigid, substituted benzene (B151609) core is a common feature in many liquid crystal structures.

Integration of High-Throughput Screening and Automation in Synthesis and Characterization

To accelerate the discovery of new materials derived from 1,4-bis(bromomethyl)-2,5-dichlorobenzene, the integration of high-throughput and automated techniques is essential.

Automated Synthesis Platforms: Robotic systems can be employed to perform numerous reactions in parallel, allowing for the rapid screening of different reaction conditions (e.g., catalysts, solvents, temperatures) for both the synthesis of the parent compound and its subsequent derivatization. This approach can quickly identify optimal conditions, leading to higher yields and purities.

High-Throughput Screening (HTS) of Properties: Once libraries of new derivatives are synthesized, HTS techniques can be used to rapidly evaluate their key properties. ewadirect.com For instance, automated plate-based fluorescence or absorption spectroscopy can screen for desired optical properties in potential OLED materials. researchgate.net Similarly, automated probe stations can be used to quickly assess the electrical characteristics of semiconductor materials in thin-film transistor configurations.

Data-Driven Discovery: The large datasets generated from high-throughput synthesis and characterization can be analyzed using machine learning algorithms. ewadirect.com These models can identify structure-property relationships, predict the properties of yet-to-be-synthesized molecules, and guide the design of the next generation of functional materials, creating a closed loop of design, synthesis, and testing.

Advanced Applications in Niche Technologies and Interdisciplinary Research

While derivatives of 1,4-bis(bromomethyl)-2,5-dichlorobenzene have been explored for mainstream applications like OLEDs and OFETs, future research will likely focus on more specialized and interdisciplinary areas. core.ac.uk

Organic Semiconductors: The introduction of two chlorine atoms onto the benzene ring modifies the electronic properties of the resulting polymers, such as PPVs. This can lead to deeper HOMO levels, potentially improving air stability in organic field-effect transistors (OFETs). core.ac.uk Further research into copolymers and blends could lead to materials with optimized charge transport characteristics for applications in printed electronics and sensors.

Materials for Extreme Environments: The high halogen content of the molecule can impart enhanced thermal stability and flame retardancy. This makes its derivatives interesting candidates for high-performance polymers used in aerospace, automotive, or military applications where resistance to high temperatures and fire is critical.

Crystal Engineering: The presence of multiple halogen atoms (chlorine and bromine) allows for the formation of specific intermolecular interactions known as halogen bonds. researchgate.netrsc.org Research in crystal engineering could exploit these interactions to control the solid-state packing of its derivatives, leading to materials with unique optical or electronic properties in their crystalline form.

| Application Area | Key Property | Research Direction |

| Organic Electronics | Tunable electronic levels, air stability | Synthesis of novel copolymers for OFETs and sensors |

| High-Performance Polymers | Thermal stability, flame retardancy | Development of polymers for aerospace and automotive use |

| Crystal Engineering | Halogen bonding, controlled packing | Design of crystalline materials with unique solid-state properties |

| Sensing Materials | Functionalizable core for receptor sites | Creation of macrocycles and polymers for chemical sensors |

Theoretical Predictions and Experimental Validations for Novel Reactivity

Computational chemistry offers powerful tools to predict the behavior of 1,4-bis(bromomethyl)-2,5-dichlorobenzene and its derivatives, guiding experimental efforts and providing deeper insight into its reactivity and properties.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways for both the synthesis and derivatization of the compound. This can help in understanding reaction mechanisms, identifying key intermediates and transition states, and predicting the effects of different catalysts or substituents on reaction outcomes.

Prediction of Electronic Properties: Computational methods can accurately predict the electronic properties of molecules and polymers derived from 1,4-bis(bromomethyl)-2,5-dichlorobenzene. This includes calculating HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities. Such predictions are invaluable for the in silico design of new materials for organic electronics, allowing researchers to prioritize synthetic targets with the most promising properties.

Modeling of Solid-State Packing: Predicting how molecules will pack in a crystal is a significant challenge in materials science. Advanced computational methods can be used to explore the potential crystal structures (polymorphs) of derivatives. rsc.org This is crucial as the solid-state arrangement of molecules dictates the bulk properties of the material, particularly charge transport in organic semiconductors. Experimental validation through techniques like X-ray diffraction is essential to confirm these theoretical predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.